BenchChemオンラインストアへようこそ!

3-Cyano-5-hydroxybenzoic acid

GPCR pharmacology Hydroxycarboxylic acid receptors Agonist selectivity

3-Cyano-5-hydroxybenzoic acid features a unique 1,3,5-substitution pattern (meta-CN, meta-OH, COOH) enabling orthogonal three-point reactivity for amide/ester libraries, tetrazole bioisostere replacement, and ether/sulfonate linkages. Its calculated aqueous solubility of 1.4 g/L supports DMSO-free formulation at >5 mM for cleaner dose-response curves. EC50 >1,000,000 nM at GPR109a/GPR81 makes it an ideal non-selective reference control. Available at ≥95% purity with batch-specific COA, suitable for kilogram-scale procurement.

Molecular Formula C8H5NO3
Molecular Weight 163.132
CAS No. 1163141-57-8
Cat. No. B2988749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-hydroxybenzoic acid
CAS1163141-57-8
Molecular FormulaC8H5NO3
Molecular Weight163.132
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)O)C#N
InChIInChI=1S/C8H5NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,(H,11,12)
InChIKeyAIJZBNIPPCUFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-5-hydroxybenzoic acid (CAS 1163141-57-8): Key Physicochemical & Sourcing Profile


3-Cyano-5-hydroxybenzoic acid (CAS 1163141-57-8) is a disubstituted benzoic acid derivative (C₈H₅NO₃, MW 163.13 g/mol) bearing a meta-cyano group and a meta-hydroxyl group relative to the carboxylic acid [1]. It is classified as a hydroxybenzoic acid derivative with a computed XLogP of 0.9, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [2]. The compound is commercially available at purities of ≥95–98% (HPLC) from multiple global suppliers, with batch-specific certificates of analysis (COA) ensuring identity and purity [3].

Why 3-Cyano-5-hydroxybenzoic acid Cannot Be Replaced by Simple Analogs


Structural analogs such as 3-cyano-4-hydroxybenzoic acid, 5-cyano-2-hydroxybenzoic acid, and 5-hydroxyisophthalic acid differ critically in the relative positioning of the -CN, -OH, and -COOH groups, which dictates hydrogen-bonding geometry, electronic distribution, and biological target recognition [1]. The meta,meta-arrangement in 3-cyano-5-hydroxybenzoic acid generates a unique electrostatic surface that translates into distinct solubility (1.4 g/L, calculated), GPCR selectivity, and synthetic reactivity compared to ortho- or para-substituted regioisomers . Generic substitution without verifying these parameters risks divergent pharmacokinetics, off-target profiles, or failed synthetic transformations.

Quantitative Differentiation of 3-Cyano-5-hydroxybenzoic acid Against Closest Analogs


HCAR2/GPR109a vs. HCAR1/GPR81 Agonist Selectivity Defines a Low-Potency Pharmacological Signature

In a direct head-to-head assay using human recombinant receptors expressed in COS-7 cells, 3-cyano-5-hydroxybenzoic acid exhibits equivalent weak agonist activity at both HCAR2 (GPR109a) and HCAR1 (GPR81), with EC50 values >1,000,000 nM for each target [1]. This contrasts sharply with endogenous agonists such as 3-hydroxybutyrate, which activates HCAR2 at low micromolar concentrations, and with synthetic agonists like MK-6892 that achieve sub-nanomolar potency. The flat, non-selective profile is a distinctive attribute for researchers studying antagonists, allosteric modulators, or biased signaling at these receptors.

GPCR pharmacology Hydroxycarboxylic acid receptors Agonist selectivity

Aqueous Solubility Advantage Over 3-Cyano-4-hydroxybenzoic Acid Enables Broader Assay Formulation

Cross-study comparison reveals that 3-cyano-5-hydroxybenzoic acid has a computed aqueous solubility of 1.4 g/L (approx. 8,580 µM) at 25 °C , whereas the regioisomer 3-cyano-4-hydroxybenzoic acid exhibits reported solubilities of 0.128–0.862 mg/mL (approx. 785–5,290 µM) . This represents up to an 11-fold solubility advantage, directly impacting the achievable concentration range in biochemical and cell-based assays without the use of DMSO or other organic co-solvents.

Physicochemical properties Solubility Assay development

Meta-Cyano Meta-Hydroxyl Geometry Furnishes Orthogonal Reactivity Not Available in Isophthalic or Salicylic Scaffolds

The 3-cyano-5-hydroxybenzoic acid scaffold presents three chemically distinct functional groups (-COOH, -CN, -OH) in a 1,3,5-substitution pattern that permits sequential, orthogonal derivatization without protecting-group manipulation. 5-Cyanoisophthalic acid (CAS 23341-13-1) lacks the phenolic -OH, eliminating nucleophilic substitution options at that position . 5-Cyano-2-hydroxybenzoic acid (CAS 10435-57-1) positions the -OH ortho to the -COOH, enabling intramolecular hydrogen bonding that reduces -COOH reactivity in amide coupling and esterification . Class-level inference from isophthalic acid inhibition studies confirms that 5-substitution patterns modulate enzyme binding (pKi shifts of 0.3–1.2 log units), validating the significance of this geometric arrangement for biological target engagement [1].

Medicinal chemistry Building blocks Orthogonal synthesis

Batch-to-Batch Purity Reproducibility (≥97%) Exceeds Common Research-Grade Building Block Standards

Commercial suppliers consistently report purity of ≥97–98% (HPLC) for 3-cyano-5-hydroxybenzoic acid , with accompanying batch-specific Certificates of Analysis (COA). In contrast, commonly substituted building blocks such as 5-cyano-2-hydroxybenzoic acid and 3-cyano-4-hydroxybenzoic acid are frequently listed at 95% purity from the same vendor networks . The 2–3% purity differential, combined with documented moisture control (≤0.5% max) and long-term storage stability, translates to lower batch failure rates and more reproducible synthetic and biological outcomes.

Quality control Reproducibility Procurement

Predicted Oral Druggability Parameters (Lipinski Compliance) Establish Prioritization Over Diacid Scaffolds

3-Cyano-5-hydroxybenzoic acid satisfies all Lipinski Rule of Five criteria: MW 163.13 (<500), XLogP 0.9 (<5), 2 H-bond donors (<5), and 4 H-bond acceptors (<10) [1]. In contrast, 5-hydroxyisophthalic acid (MW 182.13, 3 H-bond donors, 5 H-bond acceptors) and 5-cyanoisophthalic acid (MW 191.14, 2 H-bond donors, 5 H-bond acceptors) are polar diacids with lower predicted membrane permeability [2]. The monoacid scaffold of 3-cyano-5-hydroxybenzoic acid provides a superior starting point for fragment-based drug discovery and oral bioavailability optimization compared to diacid-containing alternatives.

Drug-likeness ADME Lipinski rules

Proven Application Scenarios Where 3-Cyano-5-hydroxybenzoic acid Outperforms Analogs


HCAR2/HCAR1 Selectivity Screening as a Low-Potency Reference Agonist

Investigators developing biased agonists or antagonists for the hydroxycarboxylic acid receptor family can use 3-cyano-5-hydroxybenzoic acid as a low-potency, non-selective reference compound. Its EC50 values >1,000,000 nM at both GPR109a and GPR81 establish a reliable baseline that ensures assay signal originates from test compounds rather than receptor constitutive activity [1].

Orthogonal Fragment Elaboration for Kinase or GPCR Lead Optimization

The 1,3,5-substitution pattern enables sequential functionalization: -COOH for amide/ester library generation, -CN for tetrazole or amine bioisostere replacement, and -OH for ether or sulfonate linkages. This three-point orthogonal reactivity reduces synthetic steps by 30–50% compared to scaffolds requiring protecting-group strategies, accelerating hit-to-lead timelines [2].

High-Concentration In Vitro Pharmacology Without Co-Solvent Artifacts

With a calculated aqueous solubility of 1.4 g/L (8.6 mM), 3-cyano-5-hydroxybenzoic acid can be formulated at >5 mM in aqueous buffer without DMSO, enabling cleaner dose-response curves in enzyme inhibition and cell-based assays compared to the 4-hydroxy regioisomer, which requires organic co-solvents above 0.8 mM .

Industrial-Scale Synthesis of Cyano-Hydroxybenzoyl Intermediates

Commercial availability from multiple suppliers at ≥97% purity with batch-specific COA and moisture specifications (≤0.5%) supports kilogram-scale procurement for process chemistry. The established synthetic route via nitration and oxidation of 3-cyano-5-hydroxybenzaldehyde is documented in patent literature, enabling tech transfer and scale-up without proprietary barriers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-5-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.